molecular formula C9H12O2 B051695 3-(4-Hydroxyphenyl)-1-propanol CAS No. 10210-17-0

3-(4-Hydroxyphenyl)-1-propanol

Cat. No.: B051695
CAS No.: 10210-17-0
M. Wt: 152.19 g/mol
InChI Key: NJCVPQRHRKYSAZ-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-1-propanol is a synthetic intermediate. It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .


Synthesis Analysis

The synthesis and extensive characterization of a new chalcone (2E)-3-(4-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one have been described . Single crystal X-ray diffraction and Hirshfeld surfaces were employed to analyze the molecular structure and supramolecular arrangement .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single crystal X-ray diffraction and Hirshfeld surfaces .


Chemical Reactions Analysis

3-(4-Hydroxyphenyl)lactate is a 2-hydroxy carboxylate that is obtained by removal of a proton from the carboxylic acid group of 3-(4-hydroxyphenyl)lactic acid . It has a role as a human metabolite .


Physical and Chemical Properties Analysis

This compound is a beige powder solid with no odor . Its melting point ranges from 126 - 130 °C .

Scientific Research Applications

  • Uterine Relaxants : A study by Viswanathan et al. (2005) involved synthesizing novel compounds related to 3-(4-Hydroxyphenyl)-1-propanol, which exhibited potent uterine relaxant activity and were evaluated for this property both in vitro and in vivo. These compounds showed a significant delay in the onset of labor in pregnant rats (Viswanathan, Kodgule, & Chaudhari, 2005).

  • Antidepressant Drug Synthesis : Choi et al. (2010) reported the asymmetric synthesis of a compound closely related to this compound, used as a chiral intermediate in the synthesis of antidepressant drugs. The study utilized various microbial reductases for this purpose (Choi, Choi, Kim, Uhm, & Kim, 2010).

  • Coal Flotation : Vilasó-Cadre et al. (2021) proposed 3-phenyl-1-propanol, a structurally similar compound, as a new collector for coal flotation. The study highlighted its effectiveness in recovering coal from low-rank carbonaceous minerals (Vilasó-Cadre, Ávila-Márquez, Reyes-Dominguez, Blanco-Flores, & Gutiérrez-Castañeda, 2021).

  • Bisphenol A Metabolism : A study by Spivack et al. (1994) discussed the metabolism of Bisphenol A by an aerobic bacterium, which involved a compound structurally similar to this compound. This process included oxidative skeletal rearrangement leading to the formation of related compounds (Spivack, Leib, & Lobos, 1994).

  • Enzymatic Synthesis : Wieser et al. (1999) utilized eugenol dehydrogenase from Pseudomonas fluorescens for the synthesis of (S)-1-(4-hydroxyphenyl)propanol, among other compounds. The study highlighted the enzyme's pH-dependent enantioselectivity (Wieser, Furukawa, Morita, Yoshida, & Nagasawa, 1999).

  • Polybenzoxazine Synthesis : Trejo-Machin et al. (2017) explored 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) for the synthesis of polybenzoxazine, a renewable building block to enhance reactivity in forming benzoxazine rings. This application aimed towards sustainable material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

  • Neuroprotective Agent : Chenard et al. (1995) identified (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, showing potential as a neuroprotective agent (Chenard, Bordner, Butler, Chambers, Collins, De Costa, Ducat, Dumont, Fox, & Mena, 1995).

Mechanism of Action

Target of Action

3-(4-Hydroxyphenyl)-1-propanol, also known as S-equol, is a major bacterial metabolite of the soy isoflavone daidzein . It is known to bind to the nuclear estrogen receptors (ERs) that are expressed in various brain regions . Furthermore, it has been found to have antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Mode of Action

S-equol enhances cerebellar development by affecting both neurons and astrocytes through several signaling pathways, including GPR30 and ERs . It augments the dendrite arborization of Purkinje cells and the neurite growth of Neuro-2A cell differentiation . These effects are suppressed by G15, a selective G-protein coupled ER (GPR30) antagonist, and ICI 182,780, an antagonist for ERs .

Biochemical Pathways

The biochemical pathways of this compound involve the conversion of hydroxycinnamic acids into high-value molecules . The phenylpropanoids bioconversion pathways are crucial in this context . The compound is involved in the CoA-thioesterification of HCAs to cinnamoyl-CoA derivatives, with ATP consumption .

Pharmacokinetics

Related compounds such as naringin have been found to have higher exposure in aged rats . Naringin and its metabolite naringenin were mostly distributed in the gastrointestinal tract, liver, kidney, lung, and trachea . Similar distribution patterns may be expected for this compound.

Result of Action

The molecular and cellular effects of this compound include enhanced cerebellar development by affecting both neurons and astrocytes . In astrocytes, S-equol induced cell proliferation and cell migration with an increase in the phosphorylated extracellular-signal-regulated kinase 1/2 and F-actin rearrangements .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota, which is influenced by diet, genetics, and the environment, plays a crucial role in the metabolism of this compound . Changes in gut flora, including those caused by antibiotics, stress, and poor diet, can potentially affect the action of this compound .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Genistein and its major microbial metabolite, HPPA, inhibited the conversion of macrophage into foam cells via regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . This suggests potential applications of 3-(4-Hydroxyphenyl)-1-propanol in both biological and material sciences .

Biochemical Analysis

Biochemical Properties

3-(4-Hydroxyphenyl)-1-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a precursor to the Bolton-Hunter reagent, which is used for radiolabeling of proteins and peptides .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the compound has a certain degree of stability, but can undergo degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters or binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

4-(3-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,10-11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCVPQRHRKYSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80144638
Record name 3-(4-Hydroxyphenyl)propan-1-ol
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(4-Hydroxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10210-17-0
Record name 3-(4-Hydroxyphenyl)-1-propanol
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Record name 3-(4-Hydroxyphenyl)propan-1-ol
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Record name 3-(4-Hydroxyphenyl)propan-1-ol
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Record name 3-(4-hydroxyphenyl)propan-1-ol
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Record name 3-(4-HYDROXYPHENYL)PROPAN-1-OL
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Record name 3-(4-Hydroxyphenyl)-1-propanol
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Melting Point

55 °C
Record name 3-(4-Hydroxyphenyl)-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032599
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (8.37 g, 220.6 mmol, 1.5 equiv) in THF (300 ml) was added dropwise a solution of 3-(4-hydroxyphenyl)propionic acid (25.0 g, 150 mmol, 1 equiv) in THF (50 ml) at rt and mixture stirred at 60° C. for 2 h. The reaction mixture was acidified with 1 N HCl, diluted with water, and extracted with EtOAc. The combined extracts were washed with water, saturated aqueous NaHCO3, brine and dried over MgSO4 and concentrated under vacuum to give a 3-(4-hydroxyphenyl)-1-propanol as a white solid (15.95 g, 69.9%).
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of LAH (22.1 g, 2.5 eq, 583 mmol) in dry THF (1.0 L), was added dropwise a THF (50 mL) solution of methyl 3-(4-hydroxyphenyl)propionate (21 g, 10 eq, 116 mmol) at RT. The reaction mixture was refluxed for 4-5 h. It was worked up by quenching with excess ethyl acetate followed by addition of water (23 mL), 15% aq. NaOH (23 mL) and water (70 mL) under controlled stirring and maintaining RT. To the workup mixture conc. HCl was added to adjust the pH at 7.0. It was then filtered through celite and washed with ethyl acetate. Combined filtrate was dried (Na2SO4) and condensed. Obtained residue was chromatographed (ethyl acetate/hexanes) to obtain 3-(4-hydroxyphenyl)propanol (17 g, 100%) as white solid. Mp: 52-54° C.
Name
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 3.82 g (17.36 mmoles) of methyl ester of 3-(4-acetylphenyl) propionic acid were added 100 ml of dry tetrahydrofurane. To this solution were slowly added 1.80 g (47.43 mmoles) of lithium aluminium hydride (LiAlH4). The reaction mixture was refluxed in an argon atmosphere for 4 hours. At the end of the reaction, water was carefully added, extraction was performed three times with diethyl ether and the result was vacuum dried over anhydrous sodium sulphate, giving 1.70 g (65% yield) of 3-(4-hydroxyphenyl)-1-propanol. Crystallisation in methanol gave a white crystalline solid m,.p.=52-53° C.
[Compound]
Name
methyl ester
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxyphenyl)-1-propanol
Reactant of Route 2
3-(4-Hydroxyphenyl)-1-propanol
Reactant of Route 3
3-(4-Hydroxyphenyl)-1-propanol
Reactant of Route 4
Reactant of Route 4
3-(4-Hydroxyphenyl)-1-propanol
Reactant of Route 5
3-(4-Hydroxyphenyl)-1-propanol
Reactant of Route 6
3-(4-Hydroxyphenyl)-1-propanol
Customer
Q & A

Q1: Can 3-(4-Hydroxyphenyl)-1-propanol be used as a building block for polymers?

A1: Yes, this compound can serve as a monomer in the synthesis of poly(silylether)s. [] Manganese-salen catalysts have been shown to effectively facilitate the dehydrogenative cross-coupling of this compound with hydrosilanes, resulting in the formation of these polymers. [] This characteristic makes it a potential candidate for developing biodegradable materials.

Q2: Beyond polymers, are there other applications for this compound in material science?

A2: Research indicates that this compound is a constituent of propolis, a resinous mixture produced by bees. [, ] Propolis extract, containing this compound, has demonstrated significant antioxidant activity. [, ] This finding highlights its potential in developing food additives or supplements with enhanced nutritional value.

Q3: What analytical techniques are commonly used to identify and quantify this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying and quantifying this compound within complex mixtures. [, ] This method allows for the separation and detection of individual compounds based on their mass-to-charge ratio, enabling accurate identification and quantification.

Q4: What is the role of this compound in the context of osteoarthritis research?

A4: While the provided abstracts don't explicitly detail the role of this compound in osteoarthritis research, one study focuses on identifying key factors in cartilage tissue during osteoarthritis progression using a non-targeted metabolomics strategy. [] This suggests that this compound may be one of the metabolites investigated as part of this research. Further investigation into the full research article is necessary to understand the specific role, if any, that this compound plays in this context.

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